Desoxymetasone-D5 (Major)
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Overview
Description
Desoxymetasone-D5 (Major) is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones that play a role in the regulation of inflammation and immune responses. This compound is a deuterated form of desoxymetasone, where five hydrogen atoms are replaced with deuterium. The molecular formula of Desoxymetasone-D5 is C22H24D5FO4, and it has a molecular weight of 381.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desoxymetasone-D5 involves the incorporation of deuterium atoms into the desoxymetasone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a deuterium atmosphere .
Industrial Production Methods
Industrial production of Desoxymetasone-D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure their stability during synthesis and storage .
Chemical Reactions Analysis
Types of Reactions
Desoxymetasone-D5 undergoes various chemical reactions typical of corticosteroids, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Desoxymetasone-D5 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Desoxymetasone-D5 is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of desoxymetasone in various samples.
Biology: Employed in metabolic studies to trace the pathways and interactions of corticosteroids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of desoxymetasone.
Mechanism of Action
Desoxymetasone-D5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes.
Comparison with Similar Compounds
Desoxymetasone-D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Desoxymetasone: The non-deuterated form, used for similar applications but lacks the benefits of stable isotope labeling.
Dexamethasone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Triamcinolone: A corticosteroid used for similar therapeutic purposes but with distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C22H29FO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i4D2,9D,11D2 |
InChI Key |
VWVSBHGCDBMOOT-HFHXZXNHSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@H]4C(=O)C([2H])([2H])O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
Origin of Product |
United States |
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